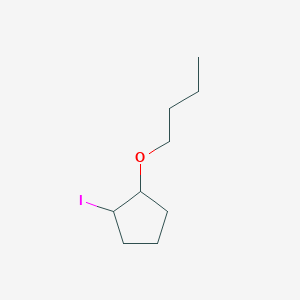
1-Butoxy-2-iodocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-2-iodocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a butoxy group at the first carbon and an iodine atom at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-2-iodocyclopentane can be synthesized through a multi-step process involving the formation of the cyclopentane ring, followed by the introduction of the butoxy and iodine substituents. One common method involves the reaction of cyclopentene with butanol in the presence of an acid catalyst to form 1-butoxycyclopentane. This intermediate can then be iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2-iodocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-butoxy-2-hydroxycyclopentane.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form 1-butoxycyclopentane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 1-Butoxy-2-hydroxycyclopentane.
Oxidation: Cyclopentanone derivatives.
Reduction: 1-Butoxycyclopentane.
Scientific Research Applications
1-Butoxy-2-iodocyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butoxy-2-iodocyclopentane involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the butoxy group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
1-Butoxy-2-bromocyclopentane: Similar structure but with a bromine atom instead of iodine.
1-Butoxy-2-chlorocyclopentane: Similar structure but with a chlorine atom instead of iodine.
1-Butoxy-2-fluorocyclopentane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-Butoxy-2-iodocyclopentane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical reactions, providing opportunities for unique transformations and applications.
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-butoxy-2-iodocyclopentane |
InChI |
InChI=1S/C9H17IO/c1-2-3-7-11-9-6-4-5-8(9)10/h8-9H,2-7H2,1H3 |
InChI Key |
ODZZXULJWUCSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



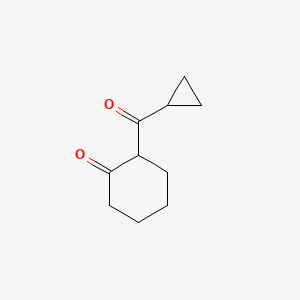
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13311581.png)

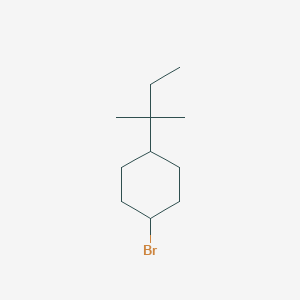


![1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13311605.png)
![5-Bromo-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13311609.png)
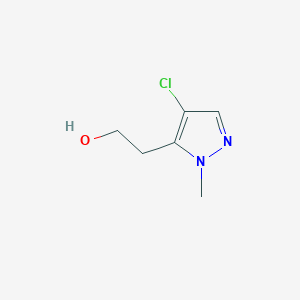

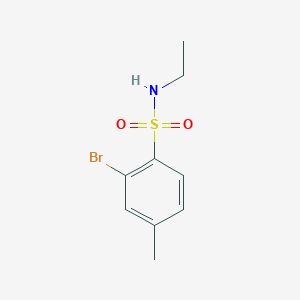
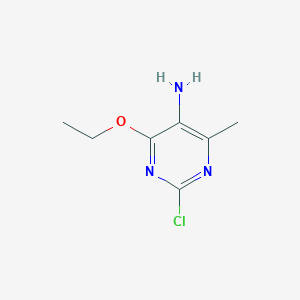
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
